

# Head-to-head comparison of Bendazac and atropine for myopia control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bendazac |           |
| Cat. No.:            | B1667983 | Get Quote |

# Head-to-Head Comparison: Bendazac and Atropine for Myopia Control

A guide for researchers, scientists, and drug development professionals.

The escalating global prevalence of myopia has intensified the search for effective pharmacological interventions. While low-dose atropine has emerged as a leading therapy, researchers are exploring alternative compounds with potentially different mechanisms of action and improved side-effect profiles. This guide provides a detailed, data-driven comparison of **bendazac**, a compound with emerging preclinical evidence for myopia control, and atropine, the current mainstay of pharmacological myopia management. This comparison is based on available experimental data to inform future research and drug development efforts.

### **Atropine: The Established Standard**

Atropine, a non-selective muscarinic receptor antagonist, has been extensively studied for its efficacy in slowing myopia progression in children.[1][2][3] Its use in myopia control is well-documented through numerous clinical trials, including the landmark Atropine for the Treatment of Myopia (ATOM) studies.[2][4]

### **Mechanism of Action**



While the precise mechanism of atropine in myopia control is not fully elucidated, it is believed to act on the retina and sclera to slow eye growth.[1][2] It is thought to inhibit scleral thinning and stretching by acting on muscarinic receptors.[2] Additionally, atropine may influence dopamine levels in the retina, a neurotransmitter involved in regulating eye growth.[5][6]



Click to download full resolution via product page

Caption: Proposed mechanism of action for atropine in myopia control.

### **Bendazac: An Emerging Candidate**

**Bendazac**, a non-steroidal anti-inflammatory drug (NSAID), has recently been investigated for its potential in myopia control.[7] Preclinical studies in animal models have shown promising results in inhibiting experimentally induced myopia.[8][9][10]

### **Mechanism of Action**

The proposed mechanism of **bendazac** in myopia control appears to differ from that of atropine. One study in a rabbit model of form-deprivation myopia found that topical **bendazac** inhibited myopia progression and suppressed the upregulation of hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ).[8] Another study in guinea pigs demonstrated that **bendazac**, the active component



of **bendazac** L-lysine, suppressed both form-deprivation and lens-induced myopia. This effect was associated with the inhibition of myopia-induced choroidal thinning.[9][10][11]



Click to download full resolution via product page

Caption: Proposed mechanism of action for bendazac in myopia control.

### **Quantitative Data Comparison**

The following tables summarize the available quantitative data for atropine and **bendazac** in myopia control. It is crucial to note that the data for atropine is from human clinical trials, while the data for **bendazac** is from preclinical animal studies. Direct comparison of efficacy is therefore not appropriate at this stage of research.

### **Table 1: Atropine Efficacy in Human Clinical Trials**



| Study<br>(Concentration)  | Duration | Change in<br>Spherical<br>Equivalent (D/year) | Change in Axial<br>Length (mm/year) |
|---------------------------|----------|-----------------------------------------------|-------------------------------------|
| ATOM2 (0.5%)[1]           | 2 years  | -0.30 ± 0.60                                  | 0.27 ± 0.25                         |
| ATOM2 (0.1%)[1]           | 2 years  | -0.38 ± 0.60                                  | 0.29 ± 0.27                         |
| ATOM2 (0.01%)[1]          | 2 years  | -0.49 ± 0.63                                  | 0.36 ± 0.29                         |
| LAMP (0.05%)[12][13]      | 2 years  | -0.55 ± 0.86                                  | 0.29 ± 0.34                         |
| LAMP (0.025%)[13]         | 2 years  | -0.87 ± 0.76                                  | 0.43 ± 0.31                         |
| LAMP (0.01%)[12][13]      | 2 years  | -1.20 ± 0.85                                  | 0.59 ± 0.38                         |
| CHAMP (0.01%)[14]<br>[15] | 3 years  | -0.26 (vs0.44 in placebo)                     | 0.14 (vs. 0.20 in placebo)          |

Data presented as mean ± standard deviation or mean change where specified.

Table 2: Bendazac Efficacy in Preclinical Animal Models

| Study (Model)                           | Treatment                                     | Duration | Change in<br>Refraction (D)  | Change in<br>Axial Length<br>(mm) |
|-----------------------------------------|-----------------------------------------------|----------|------------------------------|-----------------------------------|
| Rabbit (Form-<br>Deprivation)[8]        | 1% Bendazac<br>eye drops                      | 6 weeks  | +1.22 (vs. +0.03<br>in FD)   | -0.18 (vs. +0.24<br>in FD)        |
| Guinea Pig<br>(Form-<br>Deprivation)[9] | Bendazac L-<br>lysine eye drops               | 2 weeks  | -2.13 (vs3.22<br>in vehicle) | 0.21 (vs. 0.30 in<br>vehicle)     |
| Guinea Pig<br>(Lens-Induced)<br>[9]     | Bendazac L-<br>lysine peribulbar<br>injection | 2 weeks  | -1.58 (vs2.82<br>in vehicle) | 0.17 (vs. 0.25 in<br>vehicle)     |

Data presented as mean change from baseline or mean interocular difference.

## **Experimental Protocols**



## Atropine Clinical Trial (LAMP Study - Representative Example)

The Low-Concentration Atropine for Myopia Progression (LAMP) study was a randomized, double-masked, placebo-controlled trial.

- Participants: Children aged 4 to 12 years with myopia of at least -1.0 D and astigmatism of -2.5 D or less.
- Intervention: Participants were randomly assigned to receive 0.05%, 0.025%, or 0.01% atropine eye drops, or a placebo, administered once nightly to both eyes for two years.
- Primary Outcome Measures: The primary outcomes were the change in spherical equivalent refraction and axial length over two years.
- Measurements: Cycloplegic autorefraction and optical biometry were performed at baseline and at regular intervals throughout the study.





Click to download full resolution via product page

Caption: Representative workflow for an atropine clinical trial.

## Bendazac Preclinical Study (Guinea Pig Model - Representative Example)

This study investigated the efficacy of **bendazac** L-lysine (BDL) in a guinea pig model of form-deprivation myopia (FDM).[9][11]

• Animals: Three-week-old pigmented guinea pigs.







- Myopia Induction: Form-deprivation myopia was induced in the right eye by wearing an occluder for two weeks.
- Intervention: Animals received twice-daily administration of BDL eye drops or a vehicle (normal saline) in the FDM eye. A separate group received 0.1% atropine eye drops as a positive control.
- Outcome Measures: Refractive error, axial length, and vitreous chamber depth were measured at baseline and after two weeks of treatment.
- Measurements: Retinoscopy was used to measure refractive error, and A-scan ultrasonography was used to measure axial dimensions.





Click to download full resolution via product page

Caption: Workflow for a preclinical study of **bendazac** in a guinea pig model.



#### **Conclusion and Future Directions**

Atropine is a well-established and effective treatment for myopia control in children, with a large body of clinical evidence supporting its use. **Bendazac**, on the other hand, is a promising new candidate with a potentially different mechanism of action. The preclinical data for **bendazac** is encouraging, demonstrating its ability to inhibit myopia progression in animal models.

However, it is imperative to underscore that the research on **bendazac** for myopia control is still in its early stages. Rigorous, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of **bendazac** for this indication. Future research should focus on:

- Clinical Trials: Conducting randomized controlled trials to evaluate the efficacy and safety of different concentrations of **bendazac** eye drops for myopia control in children.
- Mechanism of Action: Further elucidating the molecular pathways through which **bendazac** exerts its effects on ocular growth.
- Comparative Studies: Once clinical data for bendazac is available, direct head-to-head comparison studies with atropine will be crucial to determine its relative efficacy and sideeffect profile.

The development of new therapeutic options like **bendazac** is vital to expand the armamentarium for myopia management and to provide alternatives for patients who may not respond to or tolerate atropine. The preclinical findings for **bendazac** warrant further investigation and highlight its potential as a future therapy for myopia control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biological Mechanisms of Atropine Control of Myopia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myopia Management: Does Atropine Work? Optometrists.org [optometrists.org]

### Validation & Comparative





- 3. allaboutvision.com [allaboutvision.com]
- 4. Low-Dose 0.01% Atropine Eye Drops vs Placebo for Myopia Control: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine in Myopia Management: A Deep Dive into Its Mechanism and Efficacy [westoncontactlens.com]
- 6. How Do Atropine Eye Drops Help Control Myopia in Kids? [specialtyeye.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Application of Bendazac L-Lysine for Controlling Myopia Progression, as
  Demonstrated in Two Experimental Guinea Pig Myopia Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Application of Bendazac L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reviewofmm.com [reviewofmm.com]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 15. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Bendazac and atropine for myopia control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667983#head-to-head-comparison-of-bendazacand-atropine-for-myopia-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com